Erysolin
Overview
Description
Erysolin is an isothiocyanate compound with the chemical formula C6H11NO2S2 . It is found in cruciferous vegetables and exhibits significant anticancer activity . This compound is known for its ability to inhibit the proliferation of various cancer cell lines, making it a compound of interest in cancer research .
Mechanism of Action
Target of Action
Erysolin is a compound that primarily targets the CYP1A enzyme . The CYP1A enzyme plays a crucial role in the metabolism of both endogenous and exogenous compounds, including the metabolic activation of procarcinogens .
Mode of Action
This compound acts as an inhibitor of the CYP1A enzyme . It interacts with the enzyme, reducing its activity and thereby altering the metabolic processes that the enzyme is involved in . This interaction can lead to changes in the metabolism of certain compounds within the body, potentially influencing various physiological processes .
Biochemical Pathways
This compound’s interaction with the CYP1A enzyme affects the metabolic pathways that this enzyme is involved in. Specifically, it can influence the metabolism of procarcinogens, potentially reducing their activation and thereby decreasing the risk of carcinogenesis . Furthermore, this compound has been found to induce phase II enzymes, which are involved in the detoxification of harmful substances .
Pharmacokinetics
Factors such as how well this compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted would all influence its pharmacokinetic profile .
Result of Action
This compound has been found to exhibit anticancer activity . It inhibits the proliferation of various cancer cell lines, including MCF-7, HeLa, HepG2, A549, and SW480 cells . Furthermore, this compound has been shown to enhance arsenic trioxide-induced apoptosis and cytotoxicity in certain cells . These effects are likely a result of its interaction with the CYP1A enzyme and its influence on related metabolic pathways .
Biochemical Analysis
Biochemical Properties
Erysolin plays a significant role in biochemical reactions, particularly in cancer-related pathways. It interacts with various enzymes, proteins, and other biomolecules, leading to the inhibition of cancer cell proliferation
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been observed to enhance arsenic trioxide-induced apoptosis and cytotoxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been fully elucidated, it is known that this compound exhibits anticancer activity at certain concentrations .
Preparation Methods
Erysolin can be synthesized through the oxidation of sulforaphane. The process involves the use of meta-chloroperbenzoic acid in dichloromethane under an inert atmosphere . The reaction is carried out at room temperature, followed by cooling to -20°C and filtration to obtain the product. The yield of this synthesis method is approximately 66% .
Chemical Reactions Analysis
Erysolin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common reagents used in these reactions include meta-chloroperbenzoic acid for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include sulfone derivatives and amines .
Scientific Research Applications
Erysolin has a wide range of scientific research applications:
Comparison with Similar Compounds
Erysolin is similar to other isothiocyanates like sulforaphane, erucin, and alyssin . this compound is unique due to its higher potency in inducing ROS and apoptosis compared to erucin . The presence of oxidized sulfur in this compound’s structure contributes to its superior anticancer activity .
Similar compounds include:
Sulforaphane: Found in broccoli, known for its potent anticancer activity.
Erucin: A less potent analog of sulforaphane.
This compound stands out due to its enhanced ability to induce apoptosis and its potential use in combination therapies for cancer treatment .
Properties
IUPAC Name |
1-isothiocyanato-4-methylsulfonylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-11(8,9)5-3-2-4-7-6-10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCZPWWLBZOFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198449 | |
Record name | Erysolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-84-7 | |
Record name | Erysolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erysolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erysolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erysolin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Erysolin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZLS8P7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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